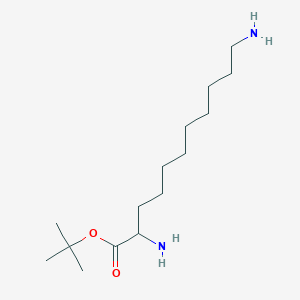

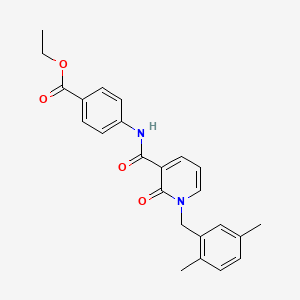

tert-Butyl (10-aminodecyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl (10-aminodecyl)carbamate (TBC) is an organic compound belonging to the class of amides. It is a white, odorless, crystalline solid that is soluble in water and alcohols. TBC is a versatile compound used in a variety of applications, ranging from industrial to biomedical. TBC is also a component of some drugs, and is used as a reagent in the synthesis of pharmaceuticals.

Scientific Research Applications

1. Synthesis and Chemical Transformation

Tert-butyl (10-aminodecyl)carbamate and its derivatives are used in various chemical syntheses. The compound is an intermediate in the synthesis of complex molecules, including biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a crucial intermediate in the synthesis of osimertinib (AZD9291), a medication used in cancer treatment. The synthesis of this compound from 4-fluoro-2methoxy-5nitroaniline involves processes like acylation, nucleophilic substitution, and reduction, resulting in a high overall yield (Zhao et al., 2017).

2. Role in the Synthesis of Glycoconjugates

Tert-butyl carbamates, under glycosylation conditions, can lead to the formation of anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This process is tolerant to various common protecting groups and is instrumental in generating unnatural glycopeptide building blocks, showcasing the utility of tert-butyl carbamates in glycochemistry (Henry & Lineswala, 2007).

3. Utility in Enantioselective Synthesis

Tert-butyl carbamates are also involved in enantioselective syntheses. For example, optically active trans-tert-butyl-2-aminocyclopentylcarbamate is synthesized via a practical route involving aziridine opening and optical resolution. This compound has potential applications as a scaffold for chiral ligands and as a backbone unit for peptide nucleic acids (PNAs), illustrating its importance in stereochemically controlled synthetic processes (Xu & Appella, 2006).

4. In the Formation of Cyclic Carbamates

In a notable reaction, unsaturated amines like allyl and propargyl amines undergo cyclizative atmospheric CO2 fixation under mild conditions, efficiently leading to cyclic carbamates bearing an iodomethyl group. This process, utilizing tert-butyl hypoiodite, highlights the role of tert-butyl carbamates in environmentally friendly and efficient carbon fixation strategies (Takeda et al., 2012).

Mechanism of Action

Target of Action

Tert-Butyl (10-aminodecyl)carbamate, also known as 1-BOC-1,10-DIAMINODECANE, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugation applications . The compound has an alkane chain with terminal amine and Boc-protected amino groups .

Mode of Action

The amine group of this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) etc . This allows the compound to form bonds with target molecules, facilitating their degradation or modification. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

This compound is involved in the synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines . This process utilizes tert-butoxide lithium as the sole base, effectively obviating the necessity for hazardous reagents and metal catalysts .

Result of Action

The primary result of this compound’s action is the formation of carbamates, thiocarbamates, and ureas from Boc-protected amines . This transformation is crucial in the synthesis of bioactive compounds and pharmaceuticals .

Action Environment

Environmental factors such as temperature, pH, and solvent can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be deprotected under mild acidic conditions . Additionally, the compound is a flammable substance and should be kept away from fire sources and high-temperature areas .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The “tert-Butyl (10-aminodecyl)carbamate” plays a crucial role in biochemical reactions. The amine group in the compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This property makes it a valuable component in the synthesis of PROTACs .

Molecular Mechanism

The molecular mechanism of action of “this compound” is primarily through its interactions with other biomolecules. As a PROTAC linker, it facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Properties

IUPAC Name |

tert-butyl N-(10-aminodecyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAPJHYIFKJREV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216961-61-4 |

Source

|

| Record name | Decane-1,10-diamine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2551114.png)

![Methyl 2-(methoxymethyl)-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2551117.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551123.png)

![2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2551124.png)

![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)

![N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2551133.png)